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Compound of Interest

Compound Name: Benzyl 5-Bromoamyl Ether

Cat. No.: B116713 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

and MS) and a detailed synthetic protocol for Benzyl 5-bromoamyl ether. This document is

intended for researchers, scientists, and professionals in the field of drug development and

organic synthesis.

Chemical Structure and Properties
IUPAC Name: 1-(benzyloxy)-5-bromopentane Molecular Formula: C₁₂H₁₇BrO Molecular

Weight: 257.17 g/mol [1] CAS Number: 1014-93-3[1]

Spectroscopic Data
A complete experimental spectroscopic analysis of Benzyl 5-bromoamyl ether is crucial for its

unambiguous identification and characterization. While a full experimental dataset is not

publicly available, the following sections provide predicted data based on the known

spectroscopic behavior of similar compounds and general principles of spectroscopy,

supplemented with available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.25-7.40 m 5H Ar-H

4.50 s 2H -O-CH₂-Ph

3.45 t, J = 6.8 Hz 2H -CH₂-Br

3.40 t, J = 6.4 Hz 2H -O-CH₂-

1.90 p, J = 6.8 Hz 2H -CH₂-CH₂-CH₂Br

1.65 p, J = 6.6 Hz 2H -OCH₂-CH₂-CH₂-

1.50 p, J = 6.7 Hz 2H -CH₂-CH₂-CH₂-

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

138.5 Ar-C (quaternary)

128.4 Ar-CH

127.7 Ar-CH

127.5 Ar-CH

72.9 -O-CH₂-Ph

70.0 -O-CH₂-

33.7 -CH₂-Br

32.5 -CH₂-CH₂-CH₂Br

29.5 -OCH₂-CH₂-CH₂-

25.2 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An FTIR spectrum has been recorded on a Bruker IFS 85 instrument.[1] While the full spectrum

is not available, the expected characteristic absorption bands are listed below.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3080-3030 Medium C-H stretch (aromatic)

2940-2860 Strong C-H stretch (aliphatic)

1495, 1455 Medium C=C stretch (aromatic ring)

1100 Strong C-O-C stretch (ether)

695, 735 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

650-550 Medium C-Br stretch

Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of Benzyl 5-bromoamyl ether is
available. The monoisotopic mass is 256.0463 Da.[1]

Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 257.05358

[M+Na]⁺ 279.03552

[M-H]⁻ 255.03902

[M+NH₄]⁺ 274.08012

[M+K]⁺ 295.00946

The fragmentation of Benzyl 5-bromoamyl ether in mass spectrometry is expected to proceed

through characteristic pathways for ethers and alkyl halides. Key fragmentation would involve
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the cleavage of the C-O and C-Br bonds, as well as fragmentation of the amyl chain. The most

prominent peak is often the tropylium ion at m/z 91, formed by rearrangement of the benzyl

cation.

Experimental Protocols
Synthesis of Benzyl 5-Bromoamyl Ether via Williamson
Ether Synthesis
This protocol is adapted from the general Williamson ether synthesis, a reliable method for

preparing unsymmetrical ethers.[2][3][4]

Reaction Scheme:

Materials:

Benzyl alcohol

1,5-Dibromopentane

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the

evolution of hydrogen gas ceases.

Add 1,5-dibromopentane (1.5 eq.) to the reaction mixture.

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

After completion, cool the reaction to room temperature and quench by the slow addition of

saturated aqueous NH₄Cl.

Extract the mixture with diethyl ether (3 x 50 mL).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure Benzyl 5-bromoamyl ether.

Spectroscopic Characterization Methods
NMR Spectroscopy:

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using

deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy:

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

thin film of the neat liquid sample would be placed between two sodium chloride or potassium

bromide plates.

Mass Spectrometry:
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Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI)

mass spectrometer.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

Benzyl 5-bromoamyl ether.

Synthesis

Characterization

Benzyl Alcohol +
1,5-Dibromopentane

Williamson Ether Synthesis
(NaH, DMF)

Aqueous Workup
& Extraction Column Chromatography Benzyl 5-Bromoamyl

Ether

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Synthesis and characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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